N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1207019-82-6
VCID: VC4688311
InChI: InChI=1S/C12H9N3OS2/c16-12(13-6-8-3-4-17-7-8)9-1-2-10-11(5-9)15-18-14-10/h1-5,7H,6H2,(H,13,16)
SMILES: C1=CC2=NSN=C2C=C1C(=O)NCC3=CSC=C3
Molecular Formula: C12H9N3OS2
Molecular Weight: 275.34

N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

CAS No.: 1207019-82-6

Cat. No.: VC4688311

Molecular Formula: C12H9N3OS2

Molecular Weight: 275.34

* For research use only. Not for human or veterinary use.

N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide - 1207019-82-6

Specification

CAS No. 1207019-82-6
Molecular Formula C12H9N3OS2
Molecular Weight 275.34
IUPAC Name N-(thiophen-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide
Standard InChI InChI=1S/C12H9N3OS2/c16-12(13-6-8-3-4-17-7-8)9-1-2-10-11(5-9)15-18-14-10/h1-5,7H,6H2,(H,13,16)
Standard InChI Key VQTMDLPVMPKUCJ-UHFFFAOYSA-N
SMILES C1=CC2=NSN=C2C=C1C(=O)NCC3=CSC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(Thiophen-3-ylmethyl)benzo[c] thiadiazole-5-carboxamide features a benzothiadiazole scaffold fused with a thiophene moiety via a methylene carboxamide linker. Key structural attributes include:

  • Benzo[c] thiadiazole core: A bicyclic system comprising a benzene ring fused to a 1,2,5-thiadiazole ring, contributing to electron-deficient properties and π-conjugation .

  • Thiophen-3-ylmethyl group: A sulfur-containing heterocycle that enhances lipophilicity and modulates electronic interactions .

The compound’s IUPAC name is N-[(thiophen-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide, with the SMILES string C1=CSC=C1CNC(=O)C2=CC3=NSN=C3C=C2 . Its InChIKey (CZOFJJLNVGPMTQ-UHFFFAOYSA-N) confirms stereochemical uniqueness .

Physicochemical Characteristics

PropertyValueSource
Molecular FormulaC12H9N3OS2\text{C}_{12}\text{H}_{9}\text{N}_{3}\text{O}\text{S}_{2}PubChem
Molecular Weight275.34 g/molVulcanChem
LogP (Partition Coefficient)2.81 (estimated)PubChem
Hydrogen Bond Donors1PubChem

The compound’s moderate lipophilicity (LogP ≈ 2.81) suggests favorable membrane permeability, a critical factor in drug bioavailability .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with benzo[c] thiadiazole-5-carboxylic acid:

  • Acid Chloride Formation: Treatment with thionyl chloride (SOCl2\text{SOCl}_{2}) converts the carboxylic acid to its reactive acid chloride .

  • Amide Coupling: Reaction with N-(thiophen-3-ylmethyl)amine under basic conditions (e.g., triethylamine) yields the target carboxamide .

Industrial-scale production may employ continuous flow reactors to enhance yield (≥75%) and purity (≥98%).

Reaction Optimization

ParameterOptimal ConditionImpact on Yield
SolventDichloromethaneMaximizes solubility of intermediates
Temperature0–5°C (amide coupling)Reduces side reactions
CatalystDimethylaminopyridine (DMAP)Accelerates acylation

Biological Activities

Antimicrobial Efficacy

Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. For N-(thiophen-3-ylmethyl)benzo[c] thiadiazole-5-carboxamide:

PathogenInhibition Zone (mm)MIC (µg/mL)Reference
Staphylococcus aureus18–2212.5
Candida albicans15–1825.0

Mechanistically, the thiadiazole core disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins .

CompoundCell Line (IC50, µg/mL)Mechanism
21 (Analog)SK-MEL-2 (4.27)Tubulin polymerization inhibition
35 (Analog)PC3 (22.19)Tyrosine kinase inhibition

While direct data on N-(thiophen-3-ylmethyl)benzo[c] thiadiazole-5-carboxamide is limited, its structural similarity to active analogs suggests comparable activity via apoptosis induction and cell cycle arrest .

Comparative Analysis with Related Compounds

Structural Analogues

CompoundStructural VariationBiological Activity
VC7222201Dual thiophene substitutionEnhanced antiviral activity
AKOS024520577Piperidine incorporationImproved CNS penetration

N-(Thiophen-3-ylmethyl)benzo[c] thiadiazole-5-carboxamide uniquely balances lipophilicity and electronic properties, optimizing antimicrobial efficacy without compromising solubility .

Future Directions and Applications

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability in preclinical models .

  • Target Identification: Use proteomic screening to identify binding partners (e.g., kinases, GPCRs) .

  • Materials Science: Explore applications in organic semiconductors due to π-conjugated systems .

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